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Compound of Interest

Compound Name: AR Degrader-1

Cat. No.: B15621550 Get Quote

Introduction: The term "AR Degrader-1" is a general descriptor for a class of molecules

designed to degrade the androgen receptor (AR). This guide provides an in-depth overview of

the preclinical data for a specific, well-characterized AR degrader, ARV-110 (bavdegalutamide).

ARV-110 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that has undergone

extensive preclinical evaluation and has advanced into clinical trials for the treatment of

prostate cancer.[1][2] This document is intended for researchers, scientists, and drug

development professionals, summarizing key preclinical findings, experimental methodologies,

and the underlying mechanism of action.

Core Mechanism of Action: PROTAC-Mediated AR
Degradation
ARV-110 is a PROTAC designed to selectively target and induce the degradation of the

androgen receptor. PROTACs are heterobifunctional molecules that recruit a target protein to

an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target

protein by the proteasome.[1] In the case of ARV-110, it effectively removes AR protein from

cancer cells, thereby inhibiting AR signaling, a key driver of prostate cancer progression.[1][3]
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Caption: Mechanism of action of ARV-110 as a PROTAC AR degrader.

Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of ARV-110.

Table 1: In Vitro Activity of ARV-110
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Parameter Cell Line Value Reference

DC50 (50%

Degradation

Concentration)

LNCaP ~1 nM [4]

VCaP < 1 nM [3][4]

AR Degradation
VCaP (4 hours post-

administration)

~90% degradation

(10% AR remaining)
[4]

IC50 (PSA Synthesis

Inhibition)

LNCaP

(overexpressing wild-

type AR)

10 nM [4]

Apoptosis Induction LNCaP
50-100x more potent

than enzalutamide
[4]

Table 2: In Vivo Efficacy of ARV-110 in Xenograft Models
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Animal Model Treatment
AR Protein
Reduction

Tumor Growth
Inhibition (TGI)

Reference

VCaP Xenograft

(Mouse)

0.3 mg/kg PO

QD (3 days)
70% 69% [4]

1 mg/kg PO QD

(3 days)
87% 101% [4]

3 mg/kg PO QD

(3 days)
90% 109% [4]

VCaP Xenograft

(Mouse, long-

term, castrate,

enzalutamide-

resistant)

Not specified
>90% (at 1

mg/kg PO QD)

Significant

inhibition
[3]

Non-castrated

Mice
1 mg/kg PO Not specified 60% [4]

3 mg/kg PO Not specified 67% [4]

10 mg/kg PO Not specified 70% [4]

Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of ARV-110 are

outlined below.

In Vitro AR Degradation Assay
Cell Lines: Prostate cancer cell lines such as LNCaP and VCaP were utilized.[4]

Treatment: Cells were treated with varying concentrations of ARV-110 for specified durations

(e.g., 4 hours).[4]

Lysis and Protein Quantification: Post-treatment, cells were lysed, and total protein

concentration was determined using a standard assay (e.g., BCA assay).
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Western Blot Analysis: Equal amounts of protein lysates were separated by SDS-PAGE,

transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for the

androgen receptor and a loading control (e.g., β-actin).

Detection and Quantification: Membranes were incubated with corresponding secondary

antibodies and visualized using a chemiluminescence detection system. Band intensities

were quantified using densitometry software to determine the percentage of AR protein

degradation relative to vehicle-treated controls.

Xenograft Tumor Growth Inhibition Studies
Animal Models: Immunocompromised mice (e.g., SCID mice) were used.

Tumor Implantation: VCaP prostate cancer cells were subcutaneously implanted into the

flanks of the mice.

Tumor Growth and Randomization: Tumors were allowed to grow to a specified size (e.g.,

150-200 mm³), after which the animals were randomized into treatment and control groups.

Drug Administration: ARV-110 was administered orally (PO) once daily (QD) at various

doses.[3][4] The vehicle control was administered to the control group.

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using

calipers.

Efficacy Endpoints: The primary endpoint was tumor growth inhibition (TGI), calculated as

the percentage difference in the mean tumor volume between the treated and vehicle control

groups. AR protein levels in tumor tissues were also assessed at the end of the study.

Experimental Workflow Diagram
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Caption: Workflow for in vivo xenograft studies of ARV-110.
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Selectivity and Resistance Profile
Selectivity: Preclinical studies have demonstrated the selectivity of ARV-110 for the androgen

receptor. In a panel of 4,000 proteins in VCaP cells, ARV-110 at 10 nM only degraded AR.[4]

Furthermore, in MCF-7 breast cancer cells, ARV-110 selectively degraded AR but not the

glucocorticoid receptor (GR).[4]

Activity Against Mutants: Dysregulation in AR signaling can lead to resistance to standard

treatments for prostate cancer.[4] ARV-110 has been shown to effectively degrade clinically

relevant mutant AR proteins, including those that confer resistance to therapies like

enzalutamide.[3][4] It has demonstrated efficacy in enzalutamide-resistant models.[3][4]

Conclusion
The preclinical data for ARV-110 (bavdegalutamide) demonstrate its potential as a potent and

selective androgen receptor degrader. Its ability to effectively degrade both wild-type and

mutant forms of the AR, leading to significant anti-tumor activity in various preclinical models,

provides a strong rationale for its clinical development in the treatment of prostate cancer,

particularly in castration-resistant settings. The data summarized in this guide highlight the

promising profile of this first-in-class PROTAC AR degrader.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15621550#preclinical-data-on-ar-
degrader-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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